REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:4][N:3]=1.[C:21]1([CH2:27][C:28](=[O:32])[C:29]([OH:31])=[O:30])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:33](O[C:37](=[O:39])[CH3:38])(=[O:35])[CH3:34].C[OH:41]>N1C=CC=CC=1.C(Cl)Cl>[CH:12]1[CH:11]=[CH:10][C:9]([CH2:8][C:7]2[C:2]3[N:3]([CH:4]=[C:5]([C:15]4[CH:20]=[CH:19][C:18]([OH:41])=[CH:17][CH:16]=4)[N:6]=2)[C:29]([OH:30])=[C:28]([CH2:27][C:21]2[CH:22]=[CH:23][C:37]([OH:39])=[CH:38][CH:26]=2)[N:1]=3)=[CH:14][CH:13]=1.[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:4][N:3]=1.[C:33]([O:32][C:28](=[CH:27][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:29]([OH:31])=[O:30])(=[O:35])[CH3:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
( 38 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound 2-acetoxy-3-phenylypropenal was synthesized
|
Type
|
CUSTOM
|
Details
|
The pyridine was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
washed 3 times with 200 mL portions of a 0.1N aqueous HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a viscous amber syrup
|
Type
|
CUSTOM
|
Details
|
This syrup was purified by chromatography on N.P
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)CC=2C3=NC(=C(N3C=C(N2)C=4C=CC(=CC4)O)O)CC=5C=CC(=CC5)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |